Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate
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Overview
Description
O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate is an organosulfur compound that belongs to the class of thiocarbamates Thiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate typically involves the reaction of 2-carbomethoxyphenol with N,N-dimethylthiocarbamyl chloride. The reaction is carried out in the presence of a base, such as potassium hydroxide, and a solvent like tetrahydrofuran. The reaction mixture is maintained at a low temperature to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiocarbamate derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fungicides and rubber chemicals.
Mechanism of Action
The mechanism of action of O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA. This leads to the inhibition of microbial growth or the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium dimethyldithiocarbamate: An organosulfur compound used as a precursor to fungicides and rubber chemicals.
N,N-dimethyldithiocarbamate: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness
O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for research and industrial use.
Properties
CAS No. |
13522-58-2 |
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Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
methyl 2-(dimethylcarbamothioyloxy)benzoate |
InChI |
InChI=1S/C11H13NO3S/c1-12(2)11(16)15-9-7-5-4-6-8(9)10(13)14-3/h4-7H,1-3H3 |
InChI Key |
HEXHFSWVDUAPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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